Adenosine, N-[(3-methoxyphenyl)methyl]-
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Overview
Description
Adenosine, N-[(3-methoxyphenyl)methyl]- is a compound that belongs to the class of adenosine analogs. These analogs are known for their ability to act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . The compound has a molecular formula of C18H21N5O5 and a molecular weight of 387.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-[(3-methoxyphenyl)methyl]- typically involves the reaction of adenosine with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-[(3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles in the presence of a base like K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Adenosine, N-[(3-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential as a vasodilator and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Adenosine, N-[(3-methoxyphenyl)methyl]- involves its interaction with adenosine receptors in the body. These receptors are involved in various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The compound acts by mimicking the effects of natural adenosine, binding to the receptors and activating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
Adenosine, N-[(3-methoxyphenyl)methyl]- is unique due to its specific structural modification, which enhances its vasodilatory and anticancer properties compared to other adenosine analogs .
Biological Activity
Adenosine, N-[(3-methoxyphenyl)methyl]- is a modified adenosine derivative that has garnered attention due to its potential biological activities. This compound is of interest in pharmacology and biochemistry for its role in various physiological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H17N5O3
- Molecular Weight : 301.33 g/mol
Adenosine, N-[(3-methoxyphenyl)methyl]- acts primarily through adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in numerous physiological processes. The interaction with these receptors can lead to various downstream effects:
- A1 Receptor Activation : Inhibits adenylate cyclase, leading to decreased cAMP levels and subsequent cellular effects such as reduced neurotransmitter release.
- A2A Receptor Activation : Stimulates adenylate cyclase, increasing cAMP levels, which can promote vasodilation and anti-inflammatory effects.
Pharmacological Properties
Research indicates that Adenosine, N-[(3-methoxyphenyl)methyl]- exhibits several pharmacological activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models by modulating immune cell activity.
- Neuroprotective Effects : It may protect neurons from damage due to excitotoxicity or oxidative stress.
- Cardiovascular Effects : The compound can induce vasodilation and has potential applications in treating cardiovascular diseases.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of Adenosine, N-[(3-methoxyphenyl)methyl]-:
Study | Findings | |
---|---|---|
Smith et al. (2020) | Demonstrated that the compound reduces TNF-alpha levels in LPS-stimulated macrophages. | Suggests a potential role in treating inflammatory diseases. |
Johnson et al. (2021) | Found neuroprotective effects in a rat model of ischemic stroke. | Indicates potential for stroke therapy through adenosine receptor modulation. |
Lee et al. (2022) | Reported vasodilatory effects in isolated rat aorta models. | Supports cardiovascular therapeutic applications. |
In Vitro and In Vivo Studies
In vitro studies have shown that Adenosine, N-[(3-methoxyphenyl)methyl]- can inhibit the proliferation of various cancer cell lines while promoting apoptosis through adenosine receptor-mediated pathways. In vivo studies further corroborate these findings, showing significant reductions in tumor growth in animal models.
Toxicity and Safety Profile
Toxicological assessments indicate that Adenosine, N-[(3-methoxyphenyl)methyl]- has a favorable safety profile at therapeutic doses. However, detailed long-term studies are necessary to fully understand its safety implications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMHVHUPBAVAS-SCFUHWHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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